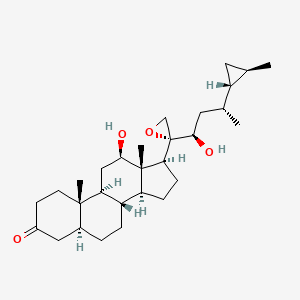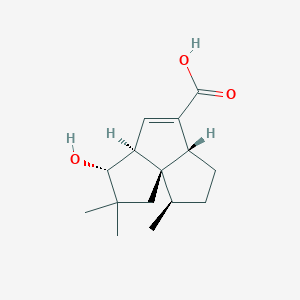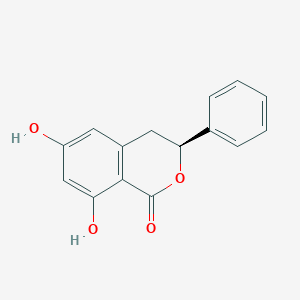
Montroumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Montroumarin is a natural product found in Montrouziera sphaeroidea with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Synthesis
Montroumarin is a compound that has attracted scientific interest due to its unique chemical structure. It was isolated from the stem bark of Montrouziera sphaeroidea, and this discovery marked the first report of the analysis of chemical constituents from the Montrouziera species. Montroumarin, along with a xanthone known as montrouxanthone, have been subjects of spectroscopic analyses to elucidate their structures (Ito et al., 2000). Furthermore, a stereoselective synthesis of Montroumarin has been achieved, highlighting its potential for further scientific investigation. The synthesized compounds, including Montroumarin, were examined for antifungal activity in vitro, showcasing the potential biological applications of this compound (Saeed, 2003).
Potential Therapeutic Applications
Montroumarin has shown promise in therapeutic research, particularly for its cytotoxic properties. In a study exploring the constituents of the rhizomes of Dioscorea collettii, a new dihydroisocoumarin named (−)-montroumarin was discovered alongside montroumarin. This research also led to the structural revision of other compounds. Notably, two dihydroisocoumarins, including montroumarin, demonstrated moderate cytotoxic activities against the NCI-H460 cell line, suggesting potential therapeutic benefits (Jing et al., 2021).
Eigenschaften
Produktname |
Montroumarin |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(3S)-6,8-dihydroxy-3-phenyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-10-7-13(9-4-2-1-3-5-9)19-15(18)14(10)12(17)8-11/h1-6,8,13,16-17H,7H2/t13-/m0/s1 |
InChI-Schlüssel |
OXRQIQYOXIHFBQ-ZDUSSCGKSA-N |
Isomerische SMILES |
C1[C@H](OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=CC=C3 |
Synonyme |
montroumarin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




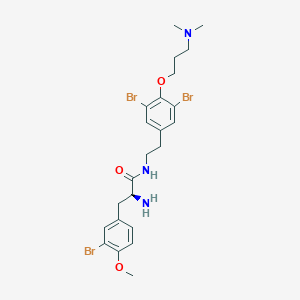
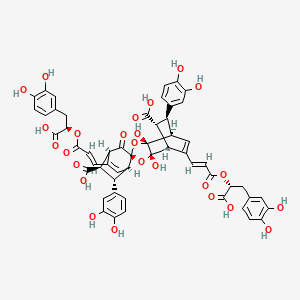
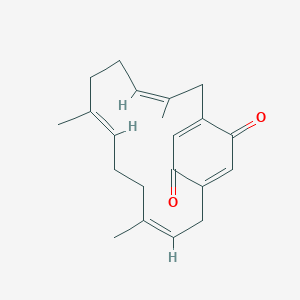
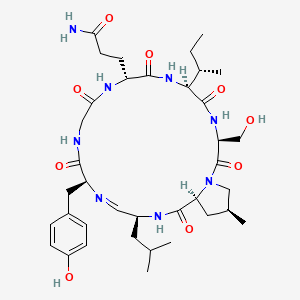
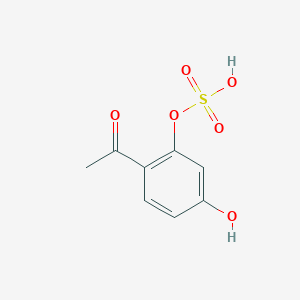


![4,6,12-Trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-1(16),2(7),3,5,10(17),11,13-heptaen-9-one](/img/structure/B1247285.png)
![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)

